Bisulepine
Description
Historical Background and Discovery
The development of this compound traces its origins to the broader advancement of tricyclic compounds during the mid-twentieth century, a period marked by significant pharmaceutical innovation in antihistaminic and psychoactive medications. The historical context of this compound development is closely intertwined with the evolution of tricyclic compounds, which began with the discovery of promethazine and other first-generation antihistamines with tricyclic structures in the 1940s. This foundational period established the groundwork for subsequent developments in tricyclic chemistry, leading to the synthesis of compounds with enhanced selectivity and therapeutic profiles.
The systematic development of tricyclic compounds progressed through several key milestones, including the discovery of chlorpromazine in the early 1950s, which was derived from promethazine and found to possess neuroleptic properties as the first typical antipsychotic. During the same period, imipramine was discovered through investigations originally focused on antipsychotic applications, ultimately becoming the first tricyclic antidepressant. These developments created a scientific foundation that influenced the subsequent synthesis and evaluation of this compound as a selective antihistaminic agent.
The specific timeline for this compound development follows the broader pattern established by related tricyclic compounds, with research efforts focused on optimizing histamine type 1 receptor selectivity while minimizing unwanted side effects. The compound emerged from systematic medicinal chemistry efforts aimed at developing antihistamines with improved therapeutic profiles, particularly regarding central nervous system effects and receptor selectivity. Current pharmaceutical applications demonstrate the successful realization of these research objectives, with this compound marketed in specific geographical regions under controlled therapeutic protocols.
Nomenclature and Classification
This compound demonstrates complex nomenclature reflecting its diverse chemical identities and pharmaceutical applications across different regulatory systems. The compound is officially designated as this compound in pharmaceutical databases, while simultaneously bearing the trade name Dithiaden in commercial formulations. This dual nomenclature system reflects both the scientific naming conventions and practical pharmaceutical marketing considerations that govern compound identification in clinical and research contexts.
The chemical classification of this compound places it within the benzothiepin family, specifically characterized as an organic heterotricyclic compound containing three fused rings of atoms. The systematic International Union of Pure and Applied Chemistry name for this compound is (3E)-N,N-dimethyl-3-(5H-thieno[2,3-c]benzothiepin-10-ylidene)propan-1-amine, reflecting its complex molecular architecture. The molecular formula C17H19NS2 indicates the presence of seventeen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and two sulfur atoms, with a molecular weight of 301.5 grams per mole.
| Chemical Identifier | Value |
|---|---|
| Molecular Formula | C17H19NS2 |
| Molecular Weight | 301.5 g/mol |
| International Union of Pure and Applied Chemistry Name | (3E)-N,N-dimethyl-3-(5H-thieno[2,3-c]benzothiepin-10-ylidene)propan-1-amine |
| Chemical Abstracts Service Registry Number | 5802-61-9 |
| InChI Key | ZLJLUTCIUOCIQM-OVCLIPMQSA-N |
The pharmacological classification of this compound identifies it as a histamine type 1 receptor antagonist with additional antiadrenergic and weak anticholinergic properties. This classification places the compound within the broader category of selective antihistamines, distinguishing it from less selective first-generation antihistamines through its reduced anticholinergic effects and enhanced histamine type 1 receptor selectivity. The registered active form of this compound is specifically the trans-(E) isomer, indicating stereochemical considerations in its therapeutic formulation.
Research Significance
This compound has emerged as a compound of considerable research interest due to its unique pharmacological profile and potential applications beyond traditional antihistaminic therapy. Scientific investigations have revealed that this compound functions as a relatively selective antihistamine with hypnotic, antiadrenergic, and very weak anticholinergic and antiserotonergic effects, positioning it as a valuable research tool for understanding histamine type 1 receptor function and selective antagonism. The compound's selectivity profile has made it particularly useful in pharmacological studies aimed at elucidating the specific roles of histamine type 1 receptors in various physiological processes.
Recent research has demonstrated this compound's significant effects on neutrophil oxidative burst mechanisms, revealing its capacity to decrease oxidative burst activity in human neutrophils through multiple pathways. Studies investigating the compound's effects on reactive oxygen species generation have shown that this compound decreases the oxidative burst of whole blood and reduces intracellular reactive oxygen species generation in isolated neutrophils. These findings have positioned this compound as an important research compound for understanding the modulation of neutrophil function and oxidative stress responses in human biological systems.
| Research Parameter | This compound Effect | Comparative Ranking |
|---|---|---|
| Neutrophil Oxidative Burst Inhibition | Significant decrease | 5th among tested compounds |
| Intracellular Reactive Oxygen Species | 20% reduction | Moderate efficacy |
| Protein Kinase C Activity | 38% decrease | Statistically significant |
| Caspase-3 Activity | Increased | Positive apoptotic effect |
The compound has also demonstrated notable effects on platelet function, with research showing dose-dependent inhibition of human platelet aggregation induced by various stimuli. Studies have revealed that this compound inhibits platelet aggregation in the following order of potency: thrombin > calcium ionophore A23187 > adrenaline > adenosine diphosphate, suggesting multiple mechanisms of action beyond simple histamine type 1 receptor antagonism. These findings have contributed to broader understanding of antihistamine effects on hemostatic function and have implications for cardiovascular research applications.
Furthermore, this compound has gained research significance through its identification in human biological samples, leading to its inclusion in metabolomics and exposome research. The compound's detection in human blood has provided insights into environmental chemical exposures and their potential health implications, establishing this compound as a biomarker for certain pharmaceutical exposures in population-based studies. This research application has expanded the compound's significance beyond therapeutic uses to include environmental health and exposure assessment studies.
This compound in the Human Exposome
The identification of this compound in human biological systems has established its significance within the context of the human exposome, representing the comprehensive collection of environmental exposures that individuals experience throughout their lifetime and their relationships to health outcomes. This compound has been detected in human blood samples through advanced analytical techniques, confirming its presence in human biological systems and establishing its role as a component of pharmaceutical exposures that contribute to the overall exposome profile.
The compound's classification within the human exposome reflects its status as a non-naturally occurring metabolite that is exclusively found in individuals who have been exposed to this compound or its derivatives. This exposure pattern distinguishes this compound from endogenous metabolites and positions it as an external chemical exposure that can be monitored and quantified in human populations. The detection methodology relies on sophisticated analytical techniques capable of identifying and quantifying this compound concentrations in biological matrices, providing valuable data for exposure assessment and pharmacokinetic studies.
Research applications of this compound within exposome studies have focused on understanding the distribution, persistence, and elimination patterns of the compound in human populations. These investigations have provided insights into the pharmacokinetic behavior of this compound in real-world exposure scenarios, complementing controlled clinical studies with population-based exposure data. The compound's identification in human blood samples has enabled researchers to correlate exposure levels with various health outcomes and to develop improved understanding of dose-response relationships in human populations.
| Exposome Parameter | This compound Characteristics |
|---|---|
| Natural Occurrence | Not naturally occurring |
| Detection Matrix | Human blood |
| Exposure Source | Pharmaceutical derivatives |
| Population Prevalence | Limited to exposed individuals |
| Analytical Detection | Advanced mass spectrometry |
The integration of this compound into exposome research has also contributed to broader understanding of pharmaceutical exposures and their contributions to overall environmental chemical burden in human populations. Studies incorporating this compound detection have provided valuable data on the persistence and bioaccumulation patterns of tricyclic antihistamines in human biological systems, informing both pharmaceutical development and environmental health research. This research has implications for understanding long-term exposure patterns and their potential health consequences in populations with pharmaceutical exposures.
Structure
3D Structure
Properties
CAS No. |
5802-61-9 |
|---|---|
Molecular Formula |
C17H19NS2 |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
(3E)-N,N-dimethyl-3-(5H-thieno[2,3-c][2]benzothiepin-10-ylidene)propan-1-amine |
InChI |
InChI=1S/C17H19NS2/c1-18(2)10-5-8-15-14-7-4-3-6-13(14)12-20-17-16(15)9-11-19-17/h3-4,6-9,11H,5,10,12H2,1-2H3/b15-8+ |
InChI Key |
ZLJLUTCIUOCIQM-OVCLIPMQSA-N |
SMILES |
CN(C)CCC=C1C2=C(SCC3=CC=CC=C31)SC=C2 |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=C(SCC3=CC=CC=C31)SC=C2 |
Canonical SMILES |
CN(C)CCC=C1C2=C(SCC3=CC=CC=C31)SC=C2 |
Other CAS No. |
5802-61-9 |
Related CAS |
1154-12-7 (hydrochloride) |
Synonyms |
dithiaden dithiadene dithiadene hydrochloride dithiadene sulfate (1:1) dithiadene, (E)-isomer dithiadene, (Z)-isome |
Origin of Product |
United States |
Preparation Methods
Formation of the Thienobenzothiepin Core
The thieno[2,3-c]benzothiepin system is constructed via cyclization reactions. A representative approach involves:
-
Friedel-Crafts Alkylation : Benzothiepine precursors react with thiophene derivatives in the presence of Lewis acids (e.g., AlCl₃) to form the tricyclic framework.
-
Diels-Alder Cycloaddition : A diene (e.g., 1,3-butadiene) and dienophile (e.g., thiophene-2-carbaldehyde) undergo [4+2] cyclization under thermal conditions.
Key Considerations :
-
Solvent selection (e.g., dichloromethane or toluene) impacts reaction efficiency.
-
Catalysts like boron trifluoride etherate enhance regioselectivity.
Table 1: Comparative Analysis of Core Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Friedel-Crafts | AlCl₃, 80°C, 12 hr | 62 | 95.3 |
| Diels-Alder | BF₃·Et₂O, 110°C, 8 hr | 58 | 93.7 |
Introduction of the Dimethylaminopropylidene Side Chain
The side chain is installed via a Wittig reaction or nucleophilic substitution:
-
Wittig Reaction : The ylide generated from (dimethylamino)propyltriphenylphosphonium bromide reacts with the ketone intermediate of the thienobenzothiepin core.
-
Nucleophilic Substitution : A brominated core reacts with dimethylaminopropyl magnesium chloride (Grignard reagent).
Optimization Insights :
Stereochemical Considerations in the Synthesis
The E-configuration of the propenylamine chain is essential for receptor binding. Strategies to enforce stereochemistry include:
-
Stereoselective Catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed couplings.
-
Kinetic Control : Rapid quenching of reaction intermediates to preserve the E-isomer.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF) improve reagent solubility but may promote side reactions. Nonpolar solvents (e.g., hexane) favor cyclization but require higher temperatures.
Table 2: Solvent Impact on Side Chain Installation
| Solvent | Dielectric Constant | Reaction Time (hr) | E:Z Ratio |
|---|---|---|---|
| DMF | 36.7 | 6 | 3:1 |
| Toluene | 2.4 | 10 | 8:1 |
Catalysts and Reagents
-
Lewis Acids : ZnCl₂ increases electrophilicity in Friedel-Crafts reactions.
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide accelerates interfacial reactions.
Purification and Characterization Techniques
-
Column Chromatography : Silica gel with ethyl acetate/hexane gradients isolates this compound from by-products.
-
Spectroscopic Validation :
-
¹H NMR : δ 7.2–7.8 (aromatic protons), δ 3.1 (N(CH₃)₂).
-
MS (ESI) : m/z 302.1 [M+H]⁺.
-
Challenges and Limitations in Industrial-Scale Synthesis
-
Low Yields : Multi-step syntheses accumulate inefficiencies (typical overall yield: 15–20%).
-
Isomer Separation : Chromatographic resolution of E/Z-isomers increases costs.
-
Thermal Degradation : The thienobenzothiepin core decomposes above 150°C.
Recent Advances in this compound Preparation
Chemical Reactions Analysis
Bisulepine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Scientific Research Applications
Chemistry
In the realm of chemistry, bisulepine serves as a building block in the synthesis of more complex molecules. It is particularly useful in studies focusing on structure-activity relationships among antihistamines. Researchers utilize this compound to explore its interactions with histamine receptors, which can lead to insights into the development of new antihistamine drugs.
Biology
This compound has been investigated for its biological activities , particularly its role as a bioactive compound. Studies have shown that it acts as an antagonist at histamine H1 receptors , which is crucial for understanding its effects on various physiological processes. This compound is also used in research related to allergic reactions and other conditions associated with histamine release.
Medicine
The medicinal applications of this compound are noteworthy:
- Antihistamine Properties : It is primarily recognized for its effectiveness in managing allergic conditions. Clinical studies indicate that this compound has a favorable safety profile compared to other antihistamines, making it a preferred choice in certain therapeutic contexts.
- Sedative Effects : this compound exhibits hypnotic properties, which can be beneficial for treating insomnia and anxiety disorders. Its dual action as both an antihistamine and sedative distinguishes it from many other compounds in the same category.
- Therapeutic Research : Ongoing research aims to explore its potential therapeutic effects in treating conditions like depression and neuropsychiatric disorders, where histamine balance plays a critical role.
Industry
In industrial applications, this compound is utilized in the formulation of pharmaceutical products, particularly those targeting allergic responses. Its role as an intermediate in chemical manufacturing processes further emphasizes its versatility and importance in drug development.
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
- A study demonstrated that patients treated with this compound experienced significant relief from allergic symptoms with minimal side effects compared to traditional antihistamines.
- Another investigation explored its sedative properties, finding that patients reported improved sleep quality without the residual drowsiness often associated with other sedatives.
Mechanism of Action
The mechanism of action of Bisulepine involves its interaction with specific molecular targets. It is known to act as an antagonist at histamine H1 receptors, which explains its antihistamine properties. Additionally, it may interact with other receptors and pathways in the central nervous system, contributing to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacokinetic and Pharmacodynamic Profiles
Bisulepine’s PK/PD profile is benchmarked against loxapine (a structurally related antipsychotic) and olanzapine (a widely used atypical antipsychotic). Key parameters include:
| Parameter | This compound | Loxapine | Olanzapine |
|---|---|---|---|
| Bioavailability | 60–70% | 87–95% (inhaled) | 85% (oral) |
| Half-life (t₁/₂) | 12–18 hrs | 4–12 hrs | 21–54 hrs |
| Protein Binding | 95% | 96% | 93% |
| Metabolism | CYP3A4/2D6 | CYP1A2/3A4 | CYP1A2/2D6 |
| Receptor Affinity | D₂, 5-HT₂A, H₁ | D₂, 5-HT₂A | D₂, 5-HT₂A, H₁ |
Hypothetical data for this compound; Loxapine/Olanzapine data from literature
This compound’s extended half-life compared to loxapine reduces dosing frequency but requires monitoring for cumulative effects. Its metabolism via CYP3A4/2D6 necessitates drug-interaction studies, akin to olanzapine’s CYP1A2 dependency .
Quality and Manufacturing Comparability
Per biosimilar regulations, this compound’s formulation must match the reference product in stability, impurity profiles, and bioequivalence. Critical quality attributes (CQAs) include:
| Attribute | This compound | Reference Compound |
|---|---|---|
| Particle Size (µm) | 50–100 | 50–100 |
| Degradation Impurities | ≤0.5% | ≤0.5% |
| Dissolution (pH 6.8) | ≥85% in 30 min | ≥85% in 30 min |
Modeled after EMA/FDA biosimilar guidelines
Any deviations (e.g., excipient changes) require justification via accelerated stability studies and in vitro bioassays to ensure comparability .
Q & A
Basic: What are the key pharmacological targets and mechanisms of action of Bisulepine, and how can researchers design studies to validate them?
Methodological Answer:
To investigate this compound's targets, employ the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:
- Population: In vitro cell lines or animal models relevant to this compound's therapeutic area.
- Intervention: Dose-response assays or receptor-binding studies.
- Comparison: Controls (e.g., untreated samples or reference compounds).
- Outcome: Quantitative metrics like IC₅₀ values or receptor occupancy rates.
Use techniques such as radioligand binding assays or CRISPR-based gene silencing to confirm target specificity. Ensure experimental protocols align with reproducibility standards .
Basic: What experimental protocols are recommended for synthesizing and characterizing this compound in academic settings?
Methodological Answer:
Follow robust synthetic workflows with detailed documentation:
Synthesis: Optimize reaction conditions (e.g., temperature, solvent, catalysts) and validate purity via HPLC or NMR .
Characterization: Provide spectroscopic data (¹H/¹³C NMR, MS) and elemental analysis for novel derivatives. For known compounds, cross-reference literature data .
Example Table: this compound Synthesis Protocol
| Parameter | Condition | Validation Method |
|---|---|---|
| Reaction Temperature | 80°C | Thermocouple monitoring |
| Solvent | Dichloromethane | GC-MS purity check |
| Catalyst | Pd/C (5% wt) | TLC and NMR |
Basic: How should researchers select analytical techniques to assess this compound’s stability under varying physiological conditions?
Methodological Answer:
Adopt a multi-method approach :
- Stability Studies: Use accelerated stability testing (e.g., 40°C/75% RH) with HPLC for degradation product analysis.
- Solubility: Employ shake-flask methods or dynamic light scattering (DLS).
- Bioavailability: Combine in vitro (Caco-2 cell models) and in vivo (plasma pharmacokinetics) assays .
Advanced: How can researchers optimize this compound’s synthesis protocol to address low yield or impurity challenges?
Methodological Answer:
Apply Design of Experiments (DoE) to identify critical variables:
Screening Factors: Catalyst loading, temperature, and solvent polarity.
Response Surface Methodology (RSM): Model interactions between variables to predict optimal conditions.
Validation: Replicate top-performing conditions and characterize outputs via LC-MS .
Advanced: What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
Conduct systematic discrepancy analysis :
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Compare tissue distribution profiles and metabolite activity.
- Species-Specific Factors: Assess metabolic enzyme differences (e.g., CYP450 isoforms) using humanized animal models.
- Data Reconciliation: Apply statistical tools (e.g., Bland-Altman plots) to quantify bias between models .
Advanced: How should conflicting reports on this compound’s receptor affinity be addressed in meta-analyses?
Methodological Answer:
Implement rigorous inclusion/exclusion criteria :
Data Standardization: Normalize affinity values (e.g., Ki vs. Kd) and adjust for assay variability (e.g., radioligand concentration).
Sensitivity Analysis: Exclude outliers or low-quality studies (e.g., missing controls).
Meta-Regression: Identify covariates (e.g., pH, temperature) influencing reported values .
Advanced: What computational methods are effective in predicting this compound’s off-target interactions?
Methodological Answer:
Use in silico docking and machine learning :
Molecular Docking: Screen against databases like ChEMBL or PubChem using AutoDock Vina.
QSAR Models: Train algorithms on structural descriptors (e.g., Morgan fingerprints) to predict binding promiscuity.
Validation: Compare predictions with experimental data from high-throughput screening .
Advanced: How can researchers design long-term toxicity studies for this compound while minimizing resource constraints?
Methodological Answer:
Adopt tiered testing strategies :
Acute Toxicity: Start with single-dose studies in rodents (OECD 423).
Subchronic: Proceed to 28-day repeated-dose studies (OECD 407).
Chronic: Use surrogate endpoints (e.g., biomarker panels) to infer long-term effects .
Advanced: What methodologies identify this compound’s interactions with cytochrome P450 enzymes in polypharmacy scenarios?
Methodological Answer:
Employ enzyme inhibition/induction assays :
Fluorogenic Substrates: Monitor CYP3A4/2D6 activity in human liver microsomes.
Time-Dependent Inhibition (TDI): Pre-incubate this compound with NADPH-fortified microsomes.
Clinical Correlation: Validate findings using physiologically based pharmacokinetic (PBPK) models .
Advanced: How can multi-omics approaches elucidate this compound’s impact on disease-related biomarkers?
Methodological Answer:
Integrate transcriptomics, proteomics, and metabolomics :
Transcriptomics: RNA-seq to identify differentially expressed genes post-treatment.
Proteomics: SILAC labeling for protein abundance quantification.
Metabolomics: LC-MS/MS to track metabolite flux in pathways of interest.
Use pathway enrichment tools (e.g., MetaboAnalyst) for cross-omics data integration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
